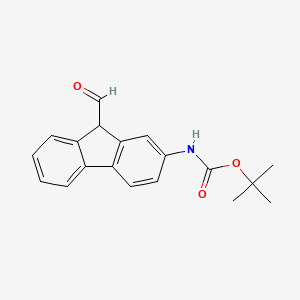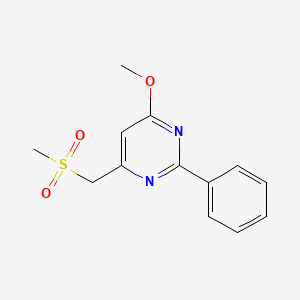
9-Formyl-2-(Boc-amino)fluorene
概要
説明
9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene: is an organic compound with the molecular formula C19H19NO3. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a formyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes formylation to introduce the formyl group at the 9-position.
Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.
Industrial Production Methods: While specific industrial production methods for 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene are not well-documented, the general approach involves large-scale synthesis using the same steps as described above, with optimization for yield and purity. Industrial production may also involve continuous flow reactors and automated synthesis equipment to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 9-Carboxy-2-(tert-butoxycarbonyl-amino)fluorene.
Reduction: 9-Hydroxymethyl-2-(tert-butoxycarbonyl-amino)fluorene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used in peptide synthesis to protect amino groups.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery.
Industry:
Material Science: Used in the synthesis of organic materials with specific electronic properties.
Catalysis: Potential use in the development of novel catalysts for organic reactions.
作用機序
The mechanism of action of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene is primarily related to its reactivity as a synthetic intermediate. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, facilitating the formation of desired products in organic synthesis.
類似化合物との比較
9-Formylfluorene: Lacks the Boc-protected amino group, making it less versatile in peptide synthesis.
2-Aminofluorene: Lacks the formyl group, limiting its reactivity in certain synthetic applications.
9-Hydroxymethyl-2-(tert-butoxycarbonyl-amino)fluorene: A reduced form of 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene, with different reactivity.
Uniqueness: 9-Formyl-2-(tert-butoxycarbonyl-amino)fluorene is unique due to the presence of both a formyl group and a Boc-protected amino group. This dual functionality allows for a wide range of chemical transformations and applications in organic synthesis, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
tert-butyl N-(9-formyl-9H-fluoren-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-12-8-9-15-13-6-4-5-7-14(13)17(11-21)16(15)10-12/h4-11,17H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDBHNJOLBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)
![N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine](/img/structure/B3130020.png)










